

Physical and chemical properties of Boc-7-methyl-DL-tryptophan

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Compound of Interest

Compound Name: *Boc-7-methyl-DL-tryptophan*

Cat. No.: *B1390404*

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Boc-7-methyl-DL-tryptophan**

Abstract

This technical guide provides a comprehensive overview of **Boc-7-methyl-DL-tryptophan**, a synthetic amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and drug development. The strategic placement of a methyl group at the 7-position of the indole ring and the use of the tert-butyloxycarbonyl (Boc) protecting group create a unique building block for constructing modified peptides and complex molecular architectures. This document details the compound's physical and chemical properties, provides validated protocols for its synthesis and analytical characterization, and discusses its reactivity and applications, offering field-proven insights for scientific professionals.

Introduction

The Strategic Value of Modified Tryptophan Analogs

Tryptophan, as a proteinogenic amino acid, plays a critical role in protein structure and function. Its indole side chain is not merely a bulky hydrophobic group but also a hydrogen bond donor and a precursor to essential biomolecules like serotonin and melatonin.[1] In the realm of drug discovery, synthetic modification of the tryptophan scaffold is a powerful strategy to modulate the pharmacological properties of peptides and small molecules.[2] Such

modifications can enhance metabolic stability, improve binding affinity to biological targets, and alter conformational preferences to favor a bioactive state.

Rationale for 7-Methyl Substitution and N α -Boc Protection

The introduction of a methyl group at the C7 position of the indole ring is a deliberate design choice. Unlike modifications at the more sterically accessible C5 or C6 positions, functionalization at C7 is less common and can impart unique properties.^{[2][3]} The C7-methyl group can introduce steric hindrance that influences peptide folding, potentially protect the indole from certain metabolic pathways, and fine-tune the electronic nature of the aromatic system.

The N α -tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.^[4] Its function is to temporarily mask the reactivity of the α -amino group, allowing for selective reactions at other sites, such as the carboxylic acid. The Boc group is prized for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be removed cleanly and efficiently under mild acidic conditions, a process known as deprotection.^{[4][5]} This orthogonal reactivity is fundamental to the stepwise construction of peptide chains.

Chemical Identity and Structure

Boc-7-methyl-DL-tryptophan is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. This is a critical consideration for its application, as stereochemistry often dictates biological activity.

Caption: Structure of **Boc-7-methyl-DL-tryptophan**.

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings. The data below are compiled from supplier information and analysis of structurally related compounds.

Property	Value	Source(s)
CAS Number	1219333-83-1	[6][7]
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₄	[8][9]
Molecular Weight	318.38 g/mol	[8]
Appearance	Expected to be a white to off-white powder	Based on analogs[10][11]
Chirality	Racemic (DL-mixture)	Inherent to name
Optical Rotation	Not applicable (racemic)	Inherent to name

Solubility Profile

While quantitative solubility data is not readily available, a qualitative assessment can be made based on the molecule's structure.

- **High Solubility:** Expected in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
- **Moderate Solubility:** Expected in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM).
- **Low Solubility:** Expected in water and nonpolar hydrocarbon solvents like hexanes.

The presence of the large, nonpolar Boc group and the methylated indole ring dominates the molecule's character, rendering it largely hydrophobic. The Boc group can, however, enhance solubility in various organic systems compared to the unprotected amino acid.[11]

Chirality and Optical Properties

The designation "DL" signifies that the compound is a racemic mixture of the D- and L-enantiomers. The chiral center is the alpha-carbon (C α). As a result, a solution of **Boc-7-methyl-DL-tryptophan** will not rotate plane-polarized light. For comparison, the enantiomerically pure analog, N-Fmoc-7-methyl-L-tryptophan, exhibits a specific rotation of $[\alpha]^{20}_D = -20 \pm 1^\circ$ (c=1 in DMF).[10] For applications where stereochemistry is critical, such as in

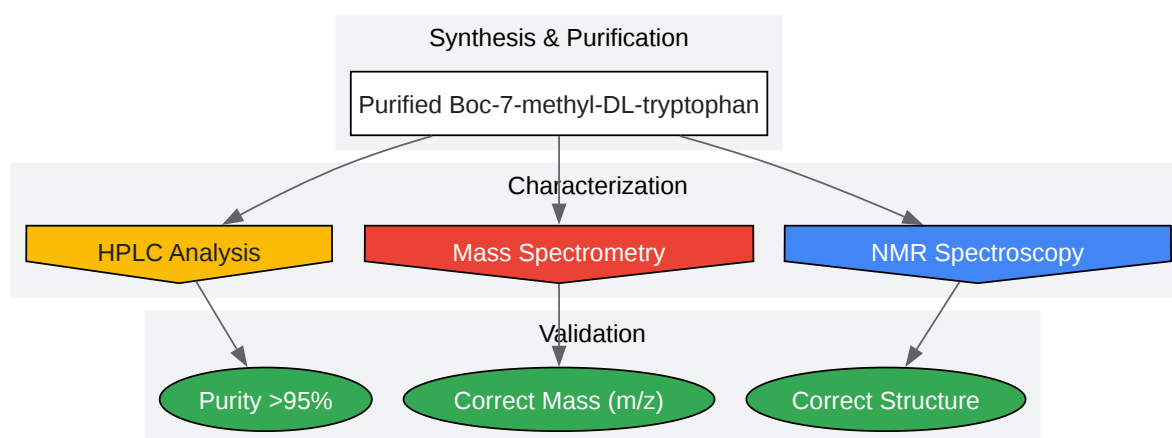
the synthesis of bioactive peptides, chiral separation or asymmetric synthesis would be required to isolate the desired enantiomer.

Chemical Properties and Reactivity

The N α -Boc Protecting Group: Stability and Cleavage

The Boc group's reactivity is its most defining chemical feature. It is robust to basic conditions, catalytic hydrogenation, and many nucleophiles, making it an ideal protecting group.[5] Its primary liability is to acid.

Deprotection Mechanism: The cleavage of the Boc group proceeds via an E1 elimination mechanism. Protonation of the carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid, TFA) is followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.



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